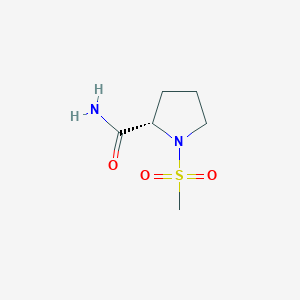

1-(Methylsulfonyl)-L-prolinamide

Description

Properties

IUPAC Name |

(2S)-1-methylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCNCSITMAYQMC-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCC[C@H]1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1 Methylsulfonyl L Prolinamide and Analogues

General Synthetic Routes to L-Prolinamide Scaffolds

The creation of the L-prolinamide backbone is a critical first step and can be achieved through several established methods. These generally involve the formation of an amide bond, a cornerstone of peptide and medicinal chemistry.

Amide Bond Formation Strategies: Acylation and Condensation

The direct acylation of ammonia (B1221849) or an amine with an activated L-proline derivative is a common strategy for forming the amide bond in L-prolinamide. This typically involves the use of coupling reagents to facilitate the reaction between the carboxylic acid of L-proline and an amine source. Common condensing agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization.

Alternatively, L-proline can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia to form L-prolinamide. For instance, L-proline can be reacted with thionyl chloride (SOCl₂) to produce L-proline methyl ester hydrochloride, which can then be treated with ammonia to yield L-prolinamide google.comgoogle.com. This two-step process is a widely reported synthetic route google.com.

A general representation of amide bond formation is presented below:

| Reactant 1 | Reactant 2 | Coupling Agent/Activating Reagent | Product |

| L-Proline | Ammonia/Amine | DCC, EDC/HOBt | L-Prolinamide |

| L-Proline | Thionyl Chloride | - | L-Prolyl Chloride |

| L-Prolyl Chloride | Ammonia | - | L-Prolinamide |

Preparation of L-Prolinamide Precursors via N-Carboxyl-Cyclic Internal Anhydrides

A highly efficient method for the synthesis of L-prolinamide involves the use of an L-proline-N-carboxyanhydride (NCA) as a key intermediate. This approach offers advantages in terms of reaction cleanliness and yield. The synthesis of the NCA is typically achieved by reacting L-proline with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) patsnap.com. This initial reaction forms an L-proline carbamoyl (B1232498) chloride intermediate patsnap.com.

Subsequent treatment with a base, such as triethylamine (B128534), induces cyclization to the L-proline-N-carboxyanhydride patsnap.com. The final step is the ammonolysis of the NCA, where the ring is opened by ammonia to afford L-prolinamide patsnap.com. This method is advantageous as it often results in high yields and purity, making it suitable for larger-scale production google.com.

The general scheme for this process is as follows:

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |

| L-Proline | Triphosgene | L-Proline Carbamoyl Chloride | Triethylamine | L-Proline-N-carboxyanhydride |

| L-Proline-N-carboxyanhydride | Ammonia | - | - | L-Prolinamide |

Introduction of the Methylsulfonyl Moiety

Once the L-prolinamide scaffold is in hand, the next critical transformation is the introduction of the methylsulfonyl group onto the proline nitrogen.

Sulfonylation of L-Prolinamide with Methanesulfonyl Chloride

The most direct method for the synthesis of 1-(Methylsulfonyl)-L-prolinamide is the N-sulfonylation of L-prolinamide with methanesulfonyl chloride (MsCl). This reaction is a standard procedure for forming sulfonamides from primary or secondary amines. In this case, the secondary amine of the proline ring in L-prolinamide acts as the nucleophile.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is generated as a byproduct commonorganicchemistry.com. A suitable aprotic solvent, like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF), is commonly employed. The reaction is generally performed at reduced temperatures, such as 0 °C, to control the exothermic nature of the reaction and to minimize potential side reactions.

A representative reaction is detailed in the table below:

| Substrate | Reagent | Base | Solvent | Product |

| L-Prolinamide | Methanesulfonyl Chloride | Triethylamine | Dichloromethane | This compound |

While amides can also undergo N-sulfonylation, the secondary amine of the proline ring is significantly more nucleophilic than the amide nitrogen, ensuring selective sulfonylation at the desired position. Efficient procedures for the N-sulfonylation of various amines, amides, and imides have been developed, some utilizing ultrasonic conditions to accelerate the reaction core.ac.uknih.gov.

Alternative Oxidative Approaches to Methylsulfones in Organic Synthesis

While the direct sulfonylation of the amine is the most straightforward route to N-sulfonylated prolinamide, it is worth noting the broader context of methylsulfone synthesis in organic chemistry. In other synthetic scenarios, methylsulfonyl groups are often introduced via the oxidation of a corresponding methyl sulfide (B99878) (thioether).

Common oxidizing agents for converting sulfides to sulfones include hydrogen peroxide, often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The oxidation proceeds through a sulfoxide (B87167) intermediate, and controlling the reaction conditions can allow for the isolation of either the sulfoxide or the fully oxidized sulfone.

These oxidative methods are generally not directly applicable to the synthesis of this compound from a methylthio-prolinamide precursor, as the initial formation of the C-S bond would be required. However, they represent a fundamental and widely used strategy for constructing the sulfone functional group in a variety of other molecular architectures.

Stereoselective Synthesis of L-Proline Derivatives for Catalysis

The synthesis of chiral L-proline derivatives is a field of significant interest due to their widespread application as organocatalysts in asymmetric synthesis. The rigid pyrrolidine (B122466) ring of proline provides a well-defined chiral scaffold that can effectively control the stereochemical outcome of a variety of chemical transformations.

The development of stereoselective synthetic methods for proline analogues is crucial for expanding the toolbox of organocatalysts. These methods often focus on the functionalization of the proline ring at various positions while maintaining the inherent stereochemistry of the parent amino acid. For instance, the α-functionalization of L-proline enolate equivalents allows for the introduction of substituents at the C-2 position.

L-proline and its derivatives have been successfully employed as catalysts in a range of asymmetric reactions, including aldol (B89426) reactions, Mannich reactions, and Michael additions. The catalytic activity and enantioselectivity of these catalysts can be fine-tuned by modifying the substituents on the proline scaffold. For example, the attachment of different groups to the nitrogen or the carboxylic acid can significantly influence the catalyst's performance.

The utility of L-proline derivatives extends to their role as chiral ligands in metal-catalyzed reactions. The ability to synthesize a diverse array of enantiomerically pure proline derivatives is therefore paramount for the advancement of asymmetric catalysis.

Methodologies for Chiral Quaternary Proline Analogues

The synthesis of proline analogues featuring a quaternary stereocenter at the α-position is a significant challenge in organic chemistry. These structures are of considerable interest in medicinal chemistry and peptide design. Various synthetic approaches have been developed to address this challenge, primarily focusing on the diastereoselective and asymmetric synthesis of α-functionalized prolines where the pyrrolidine ring is not part of a larger polycyclic system.

The diverse synthetic strategies can be broadly classified based on the key bond formation that establishes the quaternary carbon skeleton. These methods often employ chiral auxiliaries, phase-transfer catalysis, or memory of chirality strategies to achieve high levels of stereocontrol.

One notable approach involves the alkylation of enolates derived from pyroglutamic acid. For instance, the double deprotonation of a trans-5-benzoyl-2-tert-butyl-1-oxa-4-azaspiro[4.4]nonan-3-one with lithium diisopropylamide (LDA) followed by alkylation can yield a monomethyl adduct as a result of alkylation at the more reactive enolate position.

Another strategy relies on phase-transfer catalysis. The highly enantioselective alkylation of a racemic α-amino-β-ketoester can be achieved using a C2-symmetric chiral quaternary ammonium (B1175870) salt as the catalyst. This method has been successfully applied to the synthesis of various optically active quaternary 3-oxoprolines.

The "memory of chirality" strategy offers an efficient route to α-quaternary prolines with high enantiomeric purity. nih.gov This technique involves a retentive deprotonation/alkylation sequence at the α-carbon of suitable chiral amino esters. nih.gov For example, N-Boc-N-ω-bromoalkyl-α-amino acid derivatives can undergo intramolecular cyclization upon treatment with potassium hexamethyldisilazide (KHMDS) to yield α-quaternary proline derivatives with high enantiomeric purity. nih.gov

Below is a table summarizing selected methodologies for the synthesis of chiral quaternary proline analogues.

| Methodology | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Enolate Alkylation | Lithium diisopropylamide (LDA) | Alkylation of enolates derived from pyroglutamic acid derivatives. | nih.gov |

| Phase-Transfer Catalysis | C2-symmetric chiral quaternary ammonium salt | Enantioselective alkylation of racemic α-amino-β-ketoesters. | nih.gov |

| Memory of Chirality | Potassium hexamethyldisilazide (KHMDS) | Asymmetric intramolecular cyclization of N-Boc-N-ω-bromoalkyl-α-amino acid derivatives via retentive deprotonation/alkylation. | nih.gov |

| Duhamel Ring Contraction | Not specified | A "removable chiral auxiliary" strategy is used to induce diastereoselectivity during the ring contraction of enamines. | nih.gov |

Proline Editing for Stereospecifically Modified Proline Residues

Proline editing is a powerful and versatile strategy for the synthesis of peptides containing stereospecifically modified proline residues. researchgate.netrsc.org This approach utilizes standard solid-phase peptide synthesis (SPPS) to incorporate Fmoc-Hydroxyproline (4R-Hyp) into a peptide sequence. researchgate.netrsc.org The hydroxyl group of the hydroxyproline (B1673980) residue is then protected in an automated fashion, allowing for the completion of the peptide synthesis. researchgate.netrsc.org

Following the synthesis of the full peptide, the protecting group on the hydroxyproline is selectively removed, and the exposed hydroxyl group is then modified to generate a wide array of 4-substituted proline amino acids. researchgate.netrsc.org The peptide backbone effectively serves as a protecting group for the proline's amino and carboxyl functionalities during these modifications. researchgate.net

This methodology allows for the stereospecific conversion of 4R-Hyp into various 4-substituted prolyl amino acids with either 4R or 4S stereochemistry. semanticscholar.org The transformations are achieved through a range of chemical reactions, including Mitsunobu reactions, oxidation, reduction, acylation, and substitution. semanticscholar.org A key advantage of proline editing is that it provides access to these diverse proline derivatives without the need for solution-phase synthesis. researchgate.netrsc.org

The versatility of proline editing is demonstrated by the wide range of functionalities that can be introduced at the 4-position of the proline ring. These include:

Structured amino acid mimetics (e.g., Cys, Asp/Glu, Phe, Lys, Arg). rsc.orgsemanticscholar.org

Recognition motifs such as biotin (B1667282) and RGD sequences. rsc.orgsemanticscholar.org

Electron-withdrawing groups (e.g., fluoro, nitrobenzoate) to study stereoelectronic effects. rsc.orgsemanticscholar.org

Handles for heteronuclear NMR and other spectroscopic techniques (e.g., fluoro, pentafluorophenyl ether, cyanophenyl ether). rsc.orgsemanticscholar.org

Leaving groups like sulfonates, halides, and N-hydroxysuccinimide (NHS). rsc.orgsemanticscholar.org

Reactive handles for bioorthogonal conjugation reactions, such as amines, thiols, azides, alkynes, and tetrazines. researchgate.netrsc.org

The table below provides a summary of the diverse 4-substituted proline residues that can be synthesized using the proline editing technique.

| Category | Examples of Introduced Functionality | Potential Applications |

|---|---|---|

| Amino Acid Mimetics | Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr | Peptide structure-function studies, peptidomimetics |

| Recognition Motifs | Biotin, RGD | Biochemical probes, cell targeting |

| Spectroscopic Handles | Fluoro, pentafluorophenyl ether, 4,4-difluoro, 77SePh, cyanophenyl ether | NMR, fluorescence, and IR spectroscopy |

| Reactive Handles for Bioconjugation | Azide, alkyne, tetrazine, maleimide, thiol, ketone | Azide-alkyne cycloaddition, Diels-Alder reactions, native chemical ligation |

| Leaving Groups | Sulfonate, halide, NHS, bromoacetate | Further chemical modification |

Scalable and Sustainable Synthetic Protocols for N-Sulfonyl Prolinamides

The development of scalable and sustainable synthetic protocols for N-sulfonyl prolinamides and related compounds is crucial for their potential applications in various fields, including pharmaceuticals and organocatalysis. Green chemistry principles, such as the use of environmentally benign solvents, catalyst-free conditions, and one-pot reactions, are increasingly being applied to the synthesis of sulfonamides and their derivatives.

One sustainable approach for the synthesis of sulfonamides involves the oxidative chlorination of thiols to form sulfonyl chlorides, which then react in situ with amines. rsc.org This method can be performed in sustainable solvents like water, ethanol, and glycerol, and utilizes sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant. rsc.org The process is characterized by simple conditions and a solvent-free workup, highlighting its potential as a green and practical route to sulfonamides. rsc.org

For the synthesis of N-sulfonylimines, a related class of compounds, catalyst-free one-pot condensation of N-sulfonamides with aldehydes has been developed. nih.gov This method employs neutral aluminum oxide (Al₂O₃) as a highly effective and reusable dehydrating agent and dimethyl carbonate (DMC) as a green and recyclable solvent. nih.gov This strategy provides a practical and environmentally benign route to N-sulfonylimines in high yields and purity. nih.gov

Copper/L-proline-catalyzed aerobic oxidative cascade reactions have also been shown to be an efficient one-pot method for the synthesis of N-sulfonylimines from alcohols and sulfonamides. researchgate.netrsc.org This approach operates under mild and green conditions, using a combination of copper(I) iodide (CuI), L-proline, and TEMPO. researchgate.netrsc.org The system exhibits excellent functional group compatibility across a wide range of substrates. researchgate.netrsc.org

In the context of scalability, real-time monitoring of multi-step batch and flow synthesis processes is a valuable tool. For instance, the synthesis of a key intermediate of Lifitegrast, 3-(methylsulfonyl)-L-phenylalanine phenylmethyl ester, which involves a coupling reaction catalyzed by cuprous iodide (CuI)/L-proline, has been monitored in real-time using a combined spectrometer system with near-infrared and Raman spectroscopies. nih.gov This allows for precise control of reaction endpoints and can be adapted for continuous flow processes, enhancing scalability and efficiency. nih.gov

The table below summarizes key features of these scalable and sustainable synthetic protocols relevant to the synthesis of N-sulfonyl prolinamides and related structures.

| Methodology | Key Reagents/Catalysts | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Oxidative Chlorination | Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) | Water, Ethanol, Glycerol | General, mild, environmentally friendly, solvent-free workup. | rsc.org |

| Catalyst-Free Condensation | Neutral Aluminum Oxide (Al₂O₃) | Dimethyl Carbonate (DMC) | Green, catalyst-free, reusable dehydrating agent, simple experimental procedure. | nih.gov |

| Aerobic Oxidative Cascade | CuI, L-proline, TEMPO | Not specified | One-pot, mild and green conditions, excellent functional group compatibility. | researchgate.netrsc.org |

| Continuous Flow Synthesis with Real-Time Monitoring | CuI, L-proline | Dimethyl sulfoxide (DMSO) | Scalable, enhanced process control, suitable for continuous manufacturing. | nih.gov |

Mechanistic Investigations of 1 Methylsulfonyl L Prolinamide Catalysis

Elucidation of Catalytic Cycles and Intermediates

Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. For 1-(Methylsulfonyl)-L-prolinamide, the mechanisms largely parallel those of its parent compound, L-proline, but with important modifications influenced by the sulfonamide moiety.

Enamine-Iminium Catalysis in Carbon-Carbon Bond Formation

In many carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction, this compound is believed to operate through an enamine-iminium catalytic cycle, similar to that established for L-proline. mdpi.com The generally accepted mechanism involves the following key steps:

Enamine Formation: The secondary amine of the prolinamide catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. mdpi.comnobelprize.org This step increases the energy of the highest occupied molecular orbital (HOMO) of the donor, making it more nucleophilic than the corresponding enol or enolate. nobelprize.org

Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion. nobelprize.orgrsc.org Subsequent hydrolysis of the iminium ion releases the product and regenerates the catalyst, allowing it to enter another catalytic cycle. nobelprize.org

It is proposed that the amide functionality in prolinamide derivatives plays a role similar to the carboxylic acid group in proline, which is to activate the electrophile and orient its approach through hydrogen bonding. mdpi.com

Mechanistic Pathways in Transamidation Reactions Catalyzed by Proline Derivatives

Proline and its derivatives have been shown to be effective catalysts for transamidation reactions, offering a greener alternative to metal-catalyzed methods. nih.govnih.gov While the precise mechanism for this compound in transamidation is not extensively detailed in the literature, the proposed pathways for L-proline provide a strong foundation for understanding its role.

For L-proline catalyzed transamidation, a plausible mechanism involves the formation of a hydrogen-bonded intermediate between the thioamide and L-proline. walshmedicalmedia.com This is followed by the addition of an amine to this intermediate, leading to the desired transamidation product and the elimination of ammonia (B1221849). walshmedicalmedia.com Density functional theory (DFT) calculations on L-proline-catalyzed transamidation suggest a stepwise mechanism where L-proline acts as a Lewis base to activate the amide. researchgate.net It is reasonable to infer that this compound would follow a similar pathway, with the N-methylsulfonyl group influencing the electronic properties and hydrogen-bonding capabilities of the catalyst.

Role of the N-Methylsulfonyl Group in Reaction Activation and Selectivity

The introduction of an N-methylsulfonyl group to the proline scaffold significantly impacts the catalyst's behavior. This substituent exerts both electronic and steric effects that modulate its activity and selectivity.

Electronic and Steric Influence on Catalytic Activity

The methylsulfonyl group is strongly electron-withdrawing. researchgate.netchem-station.com This electronic effect has several important consequences for the catalytic activity of this compound. The electron-withdrawing nature of the sulfonyl group can increase the acidity of the amide proton, potentially enhancing its ability to act as a hydrogen bond donor. researchgate.net This can lead to stronger activation of the electrophilic partner in reactions like the aldol condensation. researchgate.net

Contribution to Substrate Activation and Proton Transfer Steps

The N-methylsulfonyl group is instrumental in the activation of substrates and in facilitating proton transfer steps within the catalytic cycle. The sulfonyl group's ability to engage in hydrogen bonding and its influence on the acidity of nearby protons are critical. nih.gov In reactions proceeding through an enamine mechanism, the amide moiety of the catalyst is believed to form a hydrogen bond with the electrophile, thereby activating it for nucleophilic attack. mdpi.com The increased acidity of the amide proton in this compound, due to the electron-withdrawing sulfonyl group, can strengthen this interaction, leading to enhanced reactivity.

Furthermore, in multi-step catalytic cycles, the efficient transfer of protons is often essential for regenerating the catalyst and completing the cycle. nih.govnih.gov The N-methylsulfonyl group can influence the pKa of the catalyst's functional groups, thereby modulating the kinetics of proton transfer steps.

Stereocontrol Elements in Asymmetric Induction

The ability of this compound to induce high levels of stereoselectivity is a result of several cooperating factors that create a well-defined chiral environment during the key bond-forming step.

A primary element of stereocontrol is the rigid pyrrolidine (B122466) ring of the proline backbone, which provides a defined stereochemical scaffold. The stereochemistry of the transition state is further controlled by the orientation of the reactants, which is influenced by non-covalent interactions with the catalyst. nih.gov

In the context of the enamine-iminium catalytic cycle for the aldol reaction, the N-methylsulfonyl group, in conjunction with the prolinamide structure, helps to create a specific three-dimensional space around the reactive enamine intermediate. This steric environment dictates the facial selectivity of the electrophile's approach. The combination of the catalyst's inherent chirality and the steric and electronic influence of the N-methylsulfonyl group leads to a highly organized transition state, resulting in the preferential formation of one enantiomer of the product. mdpi.com The ability to control the geometry of the iminium ion intermediate is also considered a critical factor in achieving high enantioselectivity. princeton.edu

Transition State Geometries and Energetics Dictating Stereoselectivity

The stereoselectivity observed in reactions catalyzed by prolinamides is fundamentally governed by the relative energies of the diastereomeric transition states leading to the different stereoisomers. While direct computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from computational investigations of closely related prolinamide structures. These studies consistently highlight the crucial role of non-covalent interactions in stabilizing the favored transition state.

A key mechanistic model often invoked is the Houk-List model, which proposes a transition state where the catalyst, reactants, and often a co-catalyst are held in a well-defined three-dimensional arrangement through a network of hydrogen bonds. For prolinamide-catalyzed reactions, such as the aldol reaction, the stereochemical outcome is determined during the carbon-carbon bond-forming step between the enamine, formed from the catalyst and a ketone, and an aldehyde.

In the context of a catalyzed reaction, the transition state for the favored stereoisomer is the one with the lowest activation energy. This lower energy is typically achieved through a more stable arrangement of the interacting molecules, minimizing steric repulsion and maximizing stabilizing interactions like hydrogen bonds. For this compound, the bulky and electron-withdrawing methylsulfonyl group is expected to significantly influence the conformational preferences of the pyrrolidine ring and the orientation of the prolinamide side chain, thereby impacting the geometry and energetics of the transition state.

Table 1: Calculated Conformational Energy Barriers for a Prolinamide Analogue (N-formyl-L-prolinamide) Data is illustrative for a related compound and may not represent the exact values for this compound.

| Conformational Change | Energy Barrier (kcal/mol) | Reference |

| cis-trans Isomerization | 19.58 - 24.6 | researchgate.net |

| Backbone Interconversion | 0.61 - 5.56 | researchgate.net |

| syn-anti Ring Puckering | 1.79 - 7.46 | researchgate.net |

This interactive table allows for sorting and filtering of the data.

Intermolecular and Intramolecular Hydrogen Bonding Networks in Catalysis

Hydrogen bonding is a cornerstone of catalysis by proline and its derivatives. These non-covalent interactions are instrumental in the assembly of the transition state, the activation of substrates, and the ultimate control of stereoselectivity. In the case of this compound, both intermolecular and intramolecular hydrogen bonds are expected to play pivotal roles.

Intermolecular Hydrogen Bonding: In a typical prolinamide-catalyzed reaction, such as an aldol or Michael addition, the amide N-H of the catalyst can act as a hydrogen bond donor to an acceptor group on the electrophile (e.g., the carbonyl oxygen of an aldehyde). This interaction serves to activate the electrophile, making it more susceptible to nucleophilic attack. Furthermore, this hydrogen bond helps to orient the electrophile within the chiral environment of the catalyst, leading to a facial bias in the approach of the nucleophile.

Computational studies on proline-containing lipopeptides have shown that the amide can indeed act as an H-bond donor in a Houk-List-like mechanism. rsc.org In some cases, a co-catalyst, such as an acid, can act as a proton shuttle, further facilitating the reaction through a hydrogen-bonded network. rsc.org The strength and geometry of these intermolecular hydrogen bonds are critical determinants of the reaction rate and stereoselectivity.

Intramolecular Hydrogen Bonding: The conformation of the this compound catalyst itself can be influenced by intramolecular hydrogen bonds. Although the methylsulfonyl group does not participate in hydrogen bonding as a donor, the amide proton can potentially form a hydrogen bond with the sulfonyl oxygens. Such an interaction would rigidify the catalyst's conformation, pre-organizing it for effective stereocontrol. This pre-organization can lower the entropic cost of forming the desired transition state assembly.

The interplay between these hydrogen bonding networks is complex and dynamic. The solvent can also play a crucial role by competing for hydrogen bond donor and acceptor sites, thereby modulating the strength of the interactions within the catalytic cycle.

Table 2: Key Hydrogen Bonding Interactions in Prolinamide Catalysis This table outlines the general types of hydrogen bonds and their proposed roles, which are likely applicable to this compound.

| Type of Hydrogen Bond | Donor | Acceptor | Proposed Role in Catalysis |

| Intermolecular | Amide N-H | Electrophile (e.g., Aldehyde C=O) | Activation and orientation of the electrophile |

| Intermolecular | Co-catalyst (e.g., Acid) | Catalyst/Substrate | Proton shuttle, stabilization of transition state |

| Intramolecular | Amide N-H | Sulfonyl Oxygen | Conformational rigidity, pre-organization of the catalyst |

This interactive table summarizes the crucial hydrogen bonding interactions in prolinamide catalysis.

Applications of 1 Methylsulfonyl L Prolinamide in Asymmetric Organic Transformations

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis, and 1-(Methylsulfonyl)-L-prolinamide and its derivatives have proven to be effective catalysts in this arena.

Direct Intermolecular Aldol Condensations with Ketones and Aldehydes

L-prolinamide derivatives catalyze the direct asymmetric aldol reaction between ketones and a wide range of aldehydes. nih.gov These reactions typically proceed smoothly, yielding aldol products with high enantioselectivities. For instance, L-prolinamides derived from L-proline and various amines have been shown to be active catalysts for the direct aldol reaction of 4-nitrobenzaldehyde (B150856) with neat acetone (B3395972) at room temperature, achieving moderate enantiomeric excesses (ee) of up to 46%. nih.gov The enantioselectivity of these reactions is influenced by the acidity of the amide N-H bond; a better hydrogen bond donor leads to increased enantioselectivity. nih.gov

Further modifications, such as the introduction of a terminal hydroxyl group in the prolinamide structure, can enhance both catalytic efficiency and enantioselectivity. nih.gov For example, a catalyst prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol has demonstrated high enantioselectivities, reaching up to 93% ee for aromatic aldehydes and greater than 99% ee for aliphatic aldehydes at -25°C. nih.gov The use of ionic liquids as the reaction medium has also been shown to considerably improve the catalytic efficiency, leading to aldol products with 91% to over 99% ee for aromatic aldehydes. nih.gov

Quantum mechanics calculations suggest that the amide N-H and terminal hydroxyl groups form hydrogen bonds with the aldehyde substrate, which reduces the activation energy and leads to high enantioselectivity. nih.gov

Table 1: Enantioselectivity in Direct Aldol Reactions Catalyzed by L-Prolinamide Derivatives

| Aldehyde Substrate | Catalyst | Enantiomeric Excess (ee) |

| Aromatic Aldehydes | L-prolinamide with terminal hydroxyl group | Up to 93% |

| Aliphatic Aldehydes | L-prolinamide with terminal hydroxyl group | >99% |

| Aromatic Aldehydes | (S,S,S)-pyrrolidine-2-carboxylic acid (2'-hydroxyl-1',2'-diphenyl-ethyl)-amine in ionic liquid | 91% to >99% |

| 4-Nitrobenzaldehyde | L-prolinamides from L-proline and simple amines | Up to 46% |

Intramolecular Aldol Cyclizations: Synthesis of Key Stereospecific Building Blocks (e.g., Wieland-Miescher Ketone)

The Wieland-Miescher ketone is a crucial bicyclic diketone used as a building block in the total synthesis of numerous natural products, including steroids and terpenoids. wikipedia.org Its enantioselective synthesis is often achieved through an intramolecular aldol condensation, a reaction for which L-proline and its derivatives are well-known catalysts. wikipedia.org This type of reaction is also referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. wikipedia.org

The synthesis involves the cyclization of a prochiral triketone. researchgate.netuni.edu L-proline-based catalysts, including prolinamides, facilitate this enantioselective intramolecular aldol condensation to produce the optically active Wieland-Miescher ketone. researchgate.netresearchgate.net The reaction proceeds via a nonselective conjugate addition followed by an enantioselective intramolecular aldol condensation of the resulting triketone intermediate. researchgate.net While L-proline itself is a classic catalyst for this transformation, prolinamide derivatives have also been investigated to optimize yield and enantioselectivity. researchgate.net For example, using L-proline in an ionic liquid medium can lead to good yields and selectivity with a short reaction time. researchgate.net

Asymmetric Mannich Reactions for Chiral Aminocarbonyls

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors for various biologically active molecules, including 1,2-amino alcohols. nih.gov Proline and its derivatives have been successfully employed as catalysts in direct asymmetric three-component Mannich reactions involving ketones, aldehydes, and amines. nih.gov These reactions can provide Mannich products with excellent enantio-, diastereo-, regio-, and chemoselectivities. nih.gov

While the direct use of this compound in this specific context is not extensively detailed in the provided search results, the broader success of prolinamides in related C-C bond-forming reactions suggests their potential. The development of highly enantioselective Mannich reactions often involves the use of bifunctional organocatalysts. organic-chemistry.org For instance, a 9-thiourea cinchona alkaloid catalyst has been used for the in situ generation of carbamate-protected imines from stable α-amido sulfones, leading to optically active β-amino acids. organic-chemistry.org This highlights the importance of catalyst design in achieving high stereocontrol in Mannich reactions.

Conjugate Addition Reactions (e.g., Michael Additions to Nitroolefins)

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. organic-chemistry.org Organocatalytic asymmetric Michael additions, particularly to nitroolefins, have become a significant area of research for constructing chiral molecules. researchgate.net L-proline and its derivatives have been shown to catalyze the Michael addition of unmodified ketones to nitroolefins, providing γ-nitro ketones in good yields, although sometimes with modest enantioselectivity. nih.gov

The structure of the prolinamide catalyst plays a crucial role in the stereochemical outcome of the reaction. tudublin.ie The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has led to significant advancements in this area. rsc.org For example, L-proline-based chiral ionic liquids have been tested as catalysts in the asymmetric Michael addition of ketones and aldehydes to nitroolefins, achieving high conversions and enantioselectivities up to 95%. mdpi.com

Table 2: Asymmetric Michael Addition of Cyclohexanone to trans-Nitrostyrene Catalyzed by L-proline-based Chiral Ionic Liquids

| Catalyst (CIL) | Conversion (%) | Enantiomeric Excess (ee) (%) |

| CIL with specific counter-ion 1 | Moderate to High | Moderate |

| CIL with specific counter-ion 2 | 99 | 100 ((R)-4-(3-chlorophenyl)-5-nitropentan-2-one) |

Other Enantioselective Catalytic Reactions

Beyond aldol, Mannich, and Michael reactions, prolinamide-based catalysts have shown utility in other enantioselective transformations.

Formal Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful method for synthesizing nitrogen-containing heterocyclic compounds. Enantioselective versions of this reaction are of great interest for accessing chiral alkaloids and pharmaceutical agents. While proline-based protocols for enantioselective formal aza-Diels-Alder reactions have been described, their scope can be limited. nih.gov

The development of new bifunctional catalysts, such as primary aminothioureas, has expanded the utility of this reaction. nih.gov These catalysts can simultaneously activate both the enone and imine reactants, leading to highly enantio- and diastereoselective syntheses of complex indolo- and benzoquinolizidine compounds. nih.gov The proposed catalytic cycle involves the formation of a dienamine from the enone and the catalyst, while the imine is activated through hydrogen bonding with the thiourea (B124793) moiety. nih.gov

Yamada-Otani Reactions

The Yamada-Otani reaction, a powerful tool for the construction of functionalized cyclohexenones, has been significantly advanced through the use of proline sulfonamide-based catalysts. rsc.orgresearchgate.net These catalysts, including analogs of this compound, have demonstrated remarkable efficiency in promoting the enantioselective and diastereoselective annulation of aldehydes with acyclic enones. researchgate.net

Research has shown that the structure of the proline sulfonamide catalyst, along with solvent choice and the presence of additives, critically influences the reaction's outcome. rsc.org The development of catalysts like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, known as "Hua Cat," and its derivatives, has expanded the substrate scope of the Yamada-Otani reaction. nih.govresearchgate.net These catalysts effectively handle acyclic enone substrates, a class that had been challenging for previous catalytic systems. nih.gov

A key finding was the development of a second-generation catalyst, "Hua Cat-II," which incorporates a carboxylic acid group on the aryl sulfonamide. This modification is thought to lower the pKa of the sulfonamide N-H, leading to improved enantioselectivity in the formation of cyclohexenone products. nih.gov The reaction demonstrates broad substrate compatibility, with variations possible in both the aldehyde and the enone components, consistently producing functionalized cyclohexenones with high stereocontrol. rsc.org

The general reaction mechanism involves the formation of an enamine intermediate from the catalyst and the aldehyde, which then reacts with the enone in a Michael addition. A subsequent intramolecular aldol condensation and dehydration afford the final cyclohexenone product. The proline sulfonamide catalyst plays a crucial role in controlling the stereochemistry at each step.

Below is a table summarizing the performance of a proline sulfonamide catalyst in the Yamada-Otani condensation with various substrates, showcasing the high yields and stereoselectivities achieved.

| Aldehyde Substrate | Enone Substrate | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Isovaleraldehyde | (E)-5-Phenyl-pent-3-en-2-one | 72 | >20:1 | 94 |

| Cyclohexanecarbaldehyde | (E)-5-Phenyl-pent-3-en-2-one | 60 | >20:1 | 96 |

| 2-Phenylpropanal | (E)-Hex-4-en-3-one | 81 | >20:1 | 99 |

| 2-(4-Methoxyphenyl)propanal | (E)-Hex-4-en-3-one | 83 | >20:1 | 99 |

| 2-Naphthylpropanal | (E)-1-Phenyl-pent-1-en-3-one | 57 | >20:1 | 97 |

This table presents representative data on the proline sulfonamide-catalyzed Yamada-Otani reaction, adapted from published research findings. researchgate.net

Asymmetric N-Acylative Desymmetrization of Sulfonimidamides

A review of the current scientific literature does not indicate that this compound or closely related prolinamide derivatives have been employed as catalysts for the asymmetric N-acylative desymmetrization of sulfonimidamides. While methods exist for accessing chiral sulfonimidamides through catalytic desymmetrization, these typically utilize different catalyst systems, such as those based on cinchona alkaloids. nih.gov

Green Chemistry Aspects of this compound Catalysis

The principles of green chemistry, which advocate for the design of chemical processes that minimize environmental impact, are highly relevant to catalysis. researchgate.net Proline sulfonamide catalysts like this compound align with several of these principles, offering more sustainable alternatives to traditional chemical synthesis. researchgate.netnih.gov

A significant advantage of organocatalysts is their potential for operation in environmentally benign solvents or even under solvent-free conditions. researchgate.netnih.gov Research on proline sulfonamide mimics has demonstrated their effectiveness in facilitating aldol reactions in nonpolar solvents like methylene (B1212753) chloride, which can simplify product isolation compared to the polar solvents often required for proline itself. nih.gov Furthermore, these reactions have been successful with catalyst loadings as low as 2 mol% under solvent-free conditions, reducing both catalyst waste and the need for volatile organic solvents. nih.gov

The use of organocatalysts like this compound also avoids the use of heavy metals, which are common in many traditional catalysts and pose toxicity and environmental disposal challenges. The development of these catalysts from readily available amino acids further enhances their sustainability profile. nih.gov

| Green Chemistry Principle | Application in this compound Catalysis | Source |

| Use of Safer Solvents/Solvent-Free Conditions | Proline sulfonamide mimics show high efficacy in nonpolar organic solvents and under solvent-free conditions, reducing reliance on polar aprotic solvents. | nih.gov |

| Catalyst Recyclability | Related proline sulfonamides have been immobilized on silica (B1680970) supports, allowing for recovery and reuse. | researchgate.net |

| Reduced Waste (Atom Economy) | Catalytic vs. stoichiometric amounts of reagents are used, increasing atom economy. | researchgate.net |

| Use of Renewable Feedstocks | The catalyst is derived from the naturally occurring amino acid L-proline. | nih.gov |

| Avoidance of Toxic Reagents | As an organocatalyst, it provides an alternative to potentially toxic heavy metal catalysts. | researchgate.net |

This table summarizes the alignment of catalysis using proline sulfonamides with key principles of green chemistry.

1 Methylsulfonyl L Prolinamide As a Chiral Auxiliary and Ligand in Asymmetric Synthesis

Utilization in Diastereoselective Synthetic Pathways

N-sulfonyl-L-prolinamides have emerged as highly effective organocatalysts, particularly in promoting carbon-carbon bond-forming reactions with high levels of diastereoselectivity and enantioselectivity. Their mechanism of action typically involves the formation of a chiral enamine intermediate between the catalyst's secondary amine and a ketone substrate. The bulky and electronically defined sulfonamide group then effectively shields one face of the enamine, directing the approach of an electrophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

This strategy has been successfully applied to key diastereoselective reactions, including the aldol (B89426) and Mannich reactions.

Aldol Reaction: The direct asymmetric aldol reaction, which forms a β-hydroxy carbonyl moiety, is a fundamental transformation in organic synthesis. Proline sulfonamides have been shown to catalyze this reaction with high efficiency. For instance, N-(p-dodecylphenylsulfonyl)-L-prolinamide, sometimes referred to as "Hua Cat," has demonstrated excellent performance in the reaction between various aldehydes and ketones. researchgate.net The sulfonamide group is hypothesized to participate in a hydrogen-bonding interaction with the aldehyde, fixing its orientation in the transition state and leading to high stereoselectivity. researchgate.net

Interactive Table: Performance of N-Sulfonyl-L-prolinamide Catalysts in the Aldol Reaction Data represents typical findings for catalysts like N-(p-dodecylphenylsulfonyl)-L-prolinamide.

| Aldehyde (Electrophile) | Ketone (Nucleophile) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee) | Yield (%) |

| 4-Nitrobenzaldehyde (B150856) | Cyclohexanone | 95:5 | 99 | 95 |

| 2-Chlorobenzaldehyde | Cyclohexanone | 96:4 | 98 | 92 |

| Isovaleraldehyde | Cyclohexanone | 94:6 | 97 | 88 |

| Benzaldehyde | Acetone (B3395972) | N/A | 93 | 75 |

Mannich Reaction: The asymmetric Mannich reaction is a crucial method for synthesizing chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. Proline sulfonamide catalysts have also been successfully employed in three-component Mannich reactions, demonstrating their versatility. researchgate.net They are particularly adept at constructing challenging all-carbon quaternary stereocenters with high fidelity. researchgate.net A base-catalyzed Mannich reaction of specific anhydrides and N-sulfonyl imines has also been shown to produce δ-lactams with high anti-diastereoselectivity. nih.gov

Design and Application in Ligand-Controlled Transition Metal Catalysis

While N-sulfonyl-L-prolinamides have a well-established role as organocatalysts, their application as chiral ligands in transition metal-controlled catalysis is not extensively documented in the literature. Their catalytic activity primarily stems from their ability to form chiral enamines and iminium ions and to use non-covalent interactions like hydrogen bonding to orchestrate the reaction environment, independent of a metal center. researchgate.netresearchgate.net

The design of ligands for transition metal catalysis often requires specific chelating atoms (e.g., phosphorus, nitrogen, oxygen) positioned to form a stable, well-defined complex with the metal. While the prolinamide scaffold contains potential nitrogen and oxygen donor atoms, the focus of research has overwhelmingly been on its metal-free applications. nih.govacs.org

For comparison, related proline-derived structures have been successfully used as ligands. For example, prolinol-based hydroxyamino phosphines have been employed as chiral ligands for copper in the enantioselective addition of alkynes to aldehydes, where the hydroxyl group aids in creating a well-defined metal complex. acs.org However, the direct analogue for N-sulfonyl-L-prolinamides in metal catalysis remains an area with potential for future exploration rather than a field of established application.

Comparative Analysis with Related Chiral Sulfinamides and Sulfonamides

The effectiveness of N-sulfonyl-L-prolinamides can be better understood by comparing them with related sulfur-containing chiral auxiliaries, particularly chiral sulfinamides.

The primary distinction between a sulfinyl group (-S(O)R) and a sulfonyl group (-SO₂R) is the oxidation state and geometry at the sulfur atom. This fundamental difference has profound implications for their function in asymmetric synthesis.

| Feature | Sulfinyl Group (-S(O)R) | Sulfonyl Group (-SO₂R) |

| Sulfur Oxidation State | IV | VI |

| Geometry at Sulfur | Trigonal Pyramidal | Tetrahedral |

| Chirality at Sulfur | Yes, the sulfur atom is a stereocenter. | No, the sulfur atom is achiral. |

| Primary Chiral Source | Can be the sole source of chirality or work in concert with other stereocenters. | Chirality must come from another part of the molecule (e.g., the proline ring). |

| Key Interactions | Acts as a powerful steric directing group and H-bond acceptor. | Acts as a strong electron-withdrawing group and H-bond acceptor. researchgate.net |

The sulfinyl group is itself a stereogenic center, providing a source of chirality directly adjacent to the reaction site. This is a key feature of auxiliaries like Ellman's sulfinamide. In contrast, the sulfonyl group is achiral. In N-sulfonyl-L-prolinamides, the chirality is derived entirely from the L-proline backbone. The sulfonyl group's role is primarily electronic and steric; its strong electron-withdrawing nature and its capacity for hydrogen bonding help to create a rigid and highly organized chiral environment in the transition state, but it does not introduce an additional stereocenter. researchgate.net

The development of enantiopure tert-butanesulfinamide by Jonathan A. Ellman in 1997 marked a watershed moment in asymmetric synthesis. harvard.edu It serves as a versatile chiral ammonia (B1221849) equivalent for the synthesis of a vast array of chiral primary amines. harvard.edu

The general methodology involves two key steps:

Condensation: tert-Butanesulfinamide is condensed with a non-chiral aldehyde or ketone to form a chiral N-tert-butanesulfinyl imine. This step transfers the chirality from the auxiliary to the substrate.

Diastereoselective Addition: The sulfinyl group then acts as a powerful chiral directing group, controlling the facial selectivity of nucleophilic addition to the C=N bond with high diastereoselectivity.

Removal: The auxiliary is easily cleaved under mild acidic conditions to reveal the free chiral amine, and the auxiliary can often be recovered.

The success of Ellman's sulfinamide provided a crucial blueprint for the design of other sulfur-based auxiliaries. It demonstrated that a chiral sulfur-nitrogen group could effectively control stereochemistry in the synthesis of amines and their derivatives. While N-sulfonyl-L-prolinamides operate via a different catalytic cycle (enamine-based organocatalysis), the underlying principle of using a sulfur-based functional group to create a sterically defined and electronically biased chiral environment is a shared concept, underscoring the foundational importance of Ellman's work in the broader field of asymmetric synthesis. harvard.edunih.gov

Computational Chemistry and Theoretical Studies on 1 Methylsulfonyl L Prolinamide

Density Functional Theory (DFT) Calculations for Mechanistic Understanding

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of reactions catalyzed by proline and its derivatives, including 1-(Methylsulfonyl)-L-prolinamide. epstem.netresearchgate.net DFT calculations enable the modeling of molecular structures and the exploration of reaction pathways, providing a quantum mechanical perspective on chemical reactivity. epstem.netresearchgate.netscispace.com

Researchers utilize DFT to optimize the geometries of reactants, transition states, and products, offering a detailed picture of the structural changes that occur throughout a reaction. als-journal.comnih.gov For instance, in reactions involving proline derivatives, DFT can help understand how the catalyst interacts with substrates to facilitate bond formation or cleavage. By calculating the energies of various intermediates and transition states, potential energy surfaces can be constructed, revealing the most likely reaction mechanism. scispace.com

Furthermore, DFT studies can shed light on the electronic properties of the catalyst and substrates, such as their frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for understanding the nature of the electronic interactions that drive the catalytic process. The B3LYP functional is a commonly employed method in these DFT calculations, often paired with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational cost. epstem.netresearchgate.netals-journal.comnih.gov

| Computational Aspect | Information Gained | Relevance to this compound Catalysis |

|---|---|---|

| Geometry Optimization | Provides the lowest energy structures of reactants, intermediates, transition states, and products. | Elucidates the three-dimensional arrangement of the catalyst-substrate complex. |

| Frequency Calculations | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. | Validates the computed transition state and refines the energy profile of the reaction. |

| Frontier Molecular Orbital (FMO) Analysis | Determines the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Explains the electronic interactions between the catalyst and the substrate that facilitate the reaction. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and orbital interactions between different parts of the molecular system. | Quantifies the strength and nature of non-covalent interactions, such as hydrogen bonds, that are crucial for catalysis. |

Prediction and Rationalization of Stereoselectivity (Enantio- and Diastereoselectivity)

A significant application of computational chemistry in the study of this compound is the prediction and rationalization of stereoselectivity in the reactions it catalyzes. DFT calculations are instrumental in understanding the origins of both enantioselectivity and diastereoselectivity. mdpi.com

By modeling the transition states leading to different stereoisomeric products, researchers can compare their relative energies. The transition state with the lower energy corresponds to the major product, allowing for the prediction of the stereochemical outcome of a reaction. These calculations can reveal the specific interactions, such as steric hindrance or favorable non-covalent interactions, that favor the formation of one stereoisomer over another. nih.gov

For example, in a reaction catalyzed by this compound, DFT can be used to model the two diastereomeric transition states. The analysis of these structures might reveal that one transition state benefits from a stabilizing hydrogen bond or experiences less steric clash, thus explaining the observed diastereoselectivity. This predictive capability is invaluable for the design of new catalysts and the optimization of reaction conditions to achieve high levels of stereocontrol.

Conformational Analysis and its Impact on Reactivity

The catalytic activity of proline derivatives like this compound is intimately linked to their conformational preferences. nih.gov The five-membered ring of the proline scaffold can adopt different puckered conformations, and the orientation of the methylsulfonyl group can also vary. These conformational changes can significantly impact the catalyst's ability to bind to the substrate and facilitate the desired transformation. nih.gov

Computational methods, particularly conformational analysis, are employed to identify the low-energy conformations of the catalyst and the catalyst-substrate complex. nih.gov Techniques such as potential energy surface scans and molecular dynamics simulations can provide a comprehensive understanding of the conformational landscape.

Studies have shown that the specific conformation adopted by the catalyst in the transition state is often the key determinant of reactivity and selectivity. nih.gov For instance, a particular ring pucker in the proline moiety might be necessary to properly orient the catalytic groups and the substrate for an efficient reaction to occur. By understanding the interplay between conformation and reactivity, chemists can design more rigid and pre-organized catalysts that favor the catalytically active conformation, leading to enhanced performance. nih.govnih.gov

Insights into Non-Covalent Interactions and Hydrogen Bonding Contributions to Catalysis

Non-covalent interactions, particularly hydrogen bonding, play a crucial role in the catalytic activity of many organocatalysts, including derivatives of proline. mdpi.comnih.govnih.gov These interactions are responsible for substrate recognition, binding, and the stabilization of transition states. nih.gov Computational chemistry provides a powerful lens through which to examine these subtle yet critical interactions. nih.govnih.govfrontiersin.org

DFT calculations, often in conjunction with methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, can be used to identify and quantify the strength of non-covalent interactions within the catalyst-substrate complex. nih.govfrontiersin.org For example, a hydrogen bond between the amide proton of this compound and a carbonyl group on the substrate can be identified and its energetic contribution to the stabilization of the transition state can be estimated. nih.gov

These computational studies have revealed that a network of cooperative non-covalent interactions is often responsible for the high efficiency and selectivity observed in many organocatalytic reactions. nih.gov The methylsulfonyl group in this compound can influence the hydrogen bonding capabilities of the amide proton, thereby modulating the catalyst's activity. Understanding these non-covalent interactions at a molecular level is essential for the rational design of new and improved catalysts. nih.govnih.gov

| Interaction Type | Description | Significance in Catalysis |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Key for substrate binding, orientation, and transition state stabilization. nih.govnih.govfrontiersin.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can influence the conformation of the catalyst-substrate complex and contribute to stereoselectivity. |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and a π-system. | Can play a role in stabilizing charged intermediates or transition states. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the catalyst-substrate complex. |

Advanced Derivatization and Structure Activity Relationships in N Sulfonyl Prolinamides

Impact of Substitutions on the Proline Ring on Catalytic Performance

The pyrrolidine (B122466) scaffold of the proline core is a prime target for derivatization. Its conformational rigidity and the stereocenters it contains are fundamental to its ability to induce asymmetry. Introducing substituents onto this ring can profoundly influence the catalyst's local environment, altering its solubility, stability, and, most importantly, its interaction with substrates in the transition state.

One of the most fruitful areas of investigation has been the incorporation of a hydroxyl group at the 4-position of the proline ring, yielding 4-hydroxyproline-derived analogues. rsc.org These catalysts frequently demonstrate superior activity and stereoinduction compared to their unsubstituted counterparts. rsc.org The hydroxyl group, positioned at the β-position relative to the catalytically active amine, is not merely a passive substituent. It can actively participate in the catalytic cycle by forming key hydrogen bonds, which helps to create a more organized and rigid transition state. rsc.org This enhanced hydrogen-bonding capability is a significant advantage, often leading to improved reaction outcomes. rsc.org

For instance, 4-hydroxyproline-derived prolinamides have proven to be highly effective organocatalysts for asymmetric aldol (B89426) and Michael reactions. rsc.org Unlike proline itself, these prolinamides can efficiently catalyze aldol reactions in aqueous media with water-soluble carbonyl compounds. rsc.org The introduction of substituents is not limited to the hydroxyl group. Other modifications, such as converting the 4-hydroxy group into an ether, have been explored to create catalysts suitable for various "green" reaction media, including water, ionic liquids, or neat conditions. rsc.org Furthermore, prolinamide derivatives of 4-hydroxyproline (B1632879) have been combined with nanosized oxides like SiO2·ZrO2 to create heterogeneous chiral catalysts, which saw an increase in enantiomeric excess (ee) in the asymmetric Biginelli reaction. researchgate.net

| Catalyst Type | Reaction | Key Feature | Observed Outcome | Reference |

|---|---|---|---|---|

| 4-Hydroxyproline-derived Prolinamide | Asymmetric Aldol Reaction | β-hydroxyl group | Higher activity and better stereoinduction than proline. rsc.org | rsc.org |

| 4-Hydroxyproline-derived Prolinamide | Asymmetric Biginelli Reaction | Used with SiO2·ZrO2 nanoparticles | Enantiomeric excess (ee) increased from 54% to 76%. researchgate.net | researchgate.net |

| Imidazolium-tagged 4-hydroxy-prolinamides | Asymmetric Aldol Reaction in Water | Ionic tag for solubility and recovery | Catalyzed reactions between cyclic ketones and aldehydes in water, unlike corresponding amino acids. rsc.org | rsc.org |

Beyond the specific case of the 4-hydroxy group, the general steric and electronic properties of the pyrrolidine scaffold are critical tuning parameters. The size, shape, and electron-donating or -withdrawing nature of substituents on the proline ring dictate the conformation of the ring itself. nih.gov This, in turn, influences the orientation of the catalytically active groups and their approach to the substrates.

The substitution at the 4-position has a known stereospecific effect on the pucker of the proline ring. nih.gov An exo ring pucker tends to stabilize a trans amide bond, while an endo pucker is strongly favored in a cis amide bond. nih.gov Since the precise geometry of the catalyst-substrate assembly in the transition state is paramount for high enantioselectivity, the ability to control ring pucker via substitution is a powerful tool for catalyst optimization. By introducing bulky groups, one can create steric hindrance that favors a specific reaction pathway, while electronically modifying the ring can alter the nucleophilicity or electrophilicity of the key atoms involved in the catalytic enamine cycle. The strategic placement of substituents allows for the fine-tuning of the catalyst's three-dimensional structure to achieve optimal performance for a given reaction. researchgate.netresearchgate.net

Modulation of the Sulfonyl Moiety and its Influence on Reactivity

The N-sulfonyl group is the other major handle for derivatization in this class of catalysts. It is far more than a simple protecting group for the proline nitrogen; it is an active participant in catalysis. Its electronic properties and hydrogen-bonding capabilities are crucial for stabilizing the transition state.

Replacing the methyl group in 1-(Methylsulfonyl)-L-prolinamide with other alkyl or aryl groups can significantly alter catalytic outcomes. The electronic nature of the substituent on the sulfonyl group directly impacts the acidity of the amide proton. mdpi.com For example, replacing an electron-donating alkyl group with an electron-withdrawing aryl group increases the acidity of the N-H bond of the prolinamide. mdpi.com This enhanced acidity makes the proton a better hydrogen bond donor, which is a critical factor for catalytic efficacy. mdpi.com

Studies have shown that as the aryl substituent on an N-sulfonyl prolinamide varies from electron-donating to electron-withdrawing, the enantioselectivity of the catalyzed aldol reaction increases. mdpi.com This highlights a clear electronic effect that can be exploited in catalyst design. The steric bulk of the sulfonyl substituent also plays a role, influencing the stereochemical outcome of the reaction by creating a specific chiral pocket around the active site. mdpi.com The synthesis of various N-aryl and N-alkyl nitrones and sulfonamide analogues has demonstrated the broad scope for modifying this part of the molecule to achieve desired properties. nih.govacs.org

The acidity of the sulfonamide N-H proton is a cornerstone of the catalyst's mechanism. mdpi.com It has been established that for proline-catalyzed aldol reactions, an acidic proton is crucial for both reactivity and stereoselectivity. mdpi.com Prolinamides, and specifically N-sulfonyl prolinamides, function effectively because the sulfonamide proton can mimic the role of the carboxylic acid proton in proline, participating in a hydrogen-bonding network that stabilizes the key transition state. mdpi.com

The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, while the amide N-H is an effective hydrogen bond donor. nih.govcam.ac.uk Increasing the acidity of this N-H proton enhances its ability to act as a hydrogen bond donor. mdpi.comnih.gov This can be achieved by attaching strongly electron-withdrawing groups to the sulfur atom. mdpi.comnih.gov This stronger hydrogen bond donation leads to a more tightly bound and organized transition state assembly, which typically translates to higher enantioselectivity. The interplay between the acidity of the sulfonamide NH and its hydrogen-bonding capability is a key factor that impacts potency and reactivity. nih.gov Therefore, the rational modulation of the sulfonyl group's electronic character is a primary strategy for improving catalyst performance.

| Property | Modulation Strategy | Effect on Catalyst | Mechanism | Reference |

|---|---|---|---|---|

| Acidity of N-H Proton | Varying aryl substituent from electron-donating to electron-withdrawing | Increased enantioselectivity in aldol reactions. mdpi.com | Renders the N-H a more acidic and better hydrogen bond donor. mdpi.com | mdpi.com |

| Hydrogen Bond Donation | Replacement of amide with more acidic thioamide | Beneficial effect on both yield and stereoselectivity. mdpi.com | The thioamide NH is a better hydrogen bond donor. mdpi.com | mdpi.com |

| Hydrogen Bond Acceptance | Sulfonyl oxygen atoms | Stabilizes transition state through intermolecular H-bonds. cam.ac.uk | The sulfonyl group acts as an H-bond acceptor site. cam.ac.ukresearchgate.net | cam.ac.ukresearchgate.net |

Rational Design of Next-Generation this compound Analogues

The collective insights from structure-activity relationship studies provide a clear framework for the rational design of new, improved this compound analogues. The goal is to create catalysts that are not only highly active and enantioselective but are also tailored for specific reactions and conditions.

Future design strategies will likely involve a multi-pronged approach:

Dual-Site Modification : Systematically combining optimal substitutions on both the proline ring and the sulfonyl moiety. For example, a next-generation catalyst might feature a 4-hydroxy or other hydrogen-bond-donating group on the proline ring to pre-organize the transition state, coupled with a highly electron-withdrawing N-aryl sulfonyl group to maximize the acidity and hydrogen-bond-donating strength of the amide proton.

Fine-Tuning Sterics : Moving beyond simple electronic effects to meticulously sculpt the chiral pocket of the catalyst. This involves introducing bulky or conformationally locked substituents onto either the proline or sulfonyl group to create a highly specific three-dimensional environment that only allows the substrate to approach from one direction, thus maximizing enantioselectivity.

Task-Specific Catalysts : Designing analogues for challenging reactions or non-traditional media. This could involve attaching solubility-enhancing tags (like ionic liquid fragments) to the proline scaffold for aqueous or biphasic catalysis, or developing heterogeneous catalysts by grafting optimized prolinamide structures onto solid supports for easier recovery and recycling. rsc.orgresearchgate.net

By leveraging the deep understanding of how steric and electronic modifications on both the pyrrolidine scaffold and the sulfonyl group influence reactivity and selectivity, chemists can move beyond trial-and-error and towards the de novo design of superior organocatalysts based on the N-sulfonyl prolinamide framework.

Conclusion and Future Directions in 1 Methylsulfonyl L Prolinamide Research

Summary of Key Research Findings and Academic Contributions

1-(Methylsulfonyl)-L-prolinamide, a specific derivative of L-proline, has been a subject of academic inquiry, primarily valued for its role as an organocatalyst. Research has demonstrated its ability to catalyze key chemical reactions with high levels of stereoselectivity.

Key findings from the literature include:

Aldol (B89426) Reactions: this compound has been effectively employed as a catalyst in direct asymmetric aldol reactions. For instance, in the reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856), N-sulfonyl derivatives of L-proline amide have shown the ability to achieve high enantiomeric excesses (ee), up to 98%. researchgate.net This represents a significant improvement over L-proline itself, which typically affords lower selectivity under similar conditions. researchgate.net While early examples with the methyl sulfonamide derivative in particular showed modest enantioselectivity in some aldol reactions, its performance was noted as promising. nih.gov

α-Oxidation of Carbonyls: One of the most successful applications for this compound was reported in the α-oxidation of ketones and enones. In studies by Adolfsson and Córdova in 2005, this specific methyl sulfonamide catalyst proved to be the most effective among a range of catalysts screened for the α-oxidation of ketones using nitrosobenzene, achieving excellent enantioselectivity and yields up to 80%. nih.gov

These contributions underscore the compound's value as a readily accessible catalyst that, in certain reactions, surpasses the efficacy of the parent amino acid, L-proline. Its N-sulfonyl group, being of similar acidity to a carboxylic acid, is crucial to its catalytic activity, which involves the formation of an enamine intermediate analogous to proline catalysis. researchgate.net

Emerging Trends and Unexplored Potentials in N-Sulfonyl Prolinamide Organocatalysis

While early research on proline sulfonamides concentrated heavily on the aldol reaction, the field is now expanding to unlock their full potential. nih.gov The initial focus has given way to broader explorations of their reactivity and application.

Emerging Trends:

Expansion of Reaction Scope: Researchers are moving beyond traditional aldol and Mannich reactions. A significant finding was the unexpected effectiveness of proline sulfonamides in Michael addition reactions, a transformation where they were initially considered less successful. nih.gov This highlights that the unique reactivity of these catalysts has not been fully realized. nih.gov

Construction of Complex Stereocenters: A notable trend is the use of N-sulfonyl prolinamides to construct sterically demanding structures, such as all-carbon quaternary stereocenters, with high levels of both enantioselectivity and diastereoselectivity. nih.govnih.gov This is a significant challenge in synthetic chemistry where these catalysts are proving highly valuable.

Development of Second-Generation Catalysts: The design of more sophisticated catalysts is a key trend. For example, the introduction of catalysts like N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide ("Hua Cat") and its carboxylic acid-functionalized successor ("Hua Cat-II") demonstrates a move towards catalysts with improved solubility and efficacy, enabling reactions at reduced catalyst loadings and milder temperatures. nih.govnih.govresearchgate.net

Integration with Other Catalytic Modes: The future of organocatalysis lies in combining different activation modes. numberanalytics.combeilstein-journals.org N-sulfonyl prolinamides could be integrated into dual-catalytic systems, for instance, combining covalent enamine/iminium activation with metal catalysis or non-covalent interactions like hydrogen bonding to achieve novel transformations. beilstein-journals.orgrsc.org

Unexplored Potentials:

Catalyst-Controlled Divergent Synthesis: A highly advanced and largely unexplored area is the use of N-sulfonyl prolinamide systems to control reaction pathways, leading to different products from the same starting materials simply by changing the catalyst or conditions. rsc.org

Application in Cascade Reactions: The compatibility of organocatalysts with various functional groups makes them ideal for multi-step cascade reactions. beilstein-journals.org Designing complex, multi-component reactions catalyzed by a single N-sulfonyl prolinamide to rapidly build molecular complexity remains a significant area for exploration.

Machine Learning and AI in Catalyst Design: The use of computational tools, including machine learning and artificial intelligence, to predict catalyst performance and design novel N-sulfonyl prolinamide structures with enhanced activity and selectivity is an emerging frontier. numberanalytics.com

Outlook for Developing Novel Transformations and Catalytic Systems

The future for N-sulfonyl prolinamide research is focused on innovation in both the reactions they catalyze and the design of the catalysts themselves. The foundational work has confirmed their utility, and the next phase of research is poised to expand their synthetic toolkit significantly.

The outlook for development includes:

Novel Transformations: There is great potential in applying these catalysts to new types of reactions. For example, cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides to form N-sulfonyl lactams demonstrates a departure from traditional carbonyl chemistry and opens avenues into heterocyclic synthesis. nih.gov Further exploration of their use in cycloadditions, formal aza-Diels-Alder reactions, and other C-C and C-X bond-forming reactions is a promising direction. nih.gov

Advanced Catalyst Design: Future catalytic systems will likely feature strategic modifications to the prolinamide scaffold. This includes:

Enhanced Solubility and Activity: Incorporating features like long alkyl chains (e.g., dodecylphenylsulfonyl group) or polar functional groups can improve solubility in a wider range of solvents and enhance catalytic turnover. nih.govresearchgate.net

Immobilization and Reusability: Attaching the N-sulfonyl substituent to solid supports or polymers could lead to recyclable and more sustainable catalytic systems, which is crucial for industrial applications. researchgate.net

Bifunctional Catalysts: Designing catalysts that incorporate a second functional group (e.g., a hydrogen-bond donor like thiourea (B124793) or a Brønsted acid/base) onto the N-sulfonyl prolinamide framework could enable cooperative catalysis and unlock new reactivity. beilstein-journals.org

Sustainable Chemistry: A major goal is the development of catalytic systems that operate under greener conditions, such as in water or bio-based solvents, at room temperature, and with very low catalyst loadings. The robustness of N-sulfonyl prolinamides makes them excellent candidates for such developments. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Methylsulfonyl)-L-prolinamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via sulfonylation of L-prolinamide using methylsulfonyl chloride derivatives. A typical protocol involves reacting L-prolinamide with 3-chloro-2-methylbenzene-1-sulfonyl chloride in dichloromethane (DCM) with triethylamine as a base at room temperature for 2 hours . Yield optimization may include adjusting stoichiometry, solvent polarity (e.g., THF or DCM), and reaction time. Purification via column chromatography (silica gel, methanol/DCM gradient) is recommended. Contradictory yields reported in literature (e.g., 60–85%) suggest impurities or side reactions (e.g., over-sulfonylation) require monitoring via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how should sample preparation be standardized?

- Methodological Answer : Key techniques include:

- NMR : Confirm regioselectivity of sulfonylation (δ ~3.0 ppm for methylsulfonyl protons in H NMR) and proline backbone integrity .

- HPLC : Use C18 columns (e.g., 4.6 × 150 mm, 5 µm) with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment. Sample preparation requires dissolution in DMSO or methanol (1 mg/mL) with filtration (0.22 µm) to avoid column blockage .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H] ~235.1 Da) .

Q. How can researchers design preliminary enzyme inhibition assays to evaluate this compound’s bioactivity?

- Methodological Answer : Screen against target enzymes (e.g., 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)) using cell lysates or recombinant enzymes. Protocols from analogous sulfonylprolinamide inhibitors suggest:

- Incubate compound (1–100 µM) with enzyme substrate (e.g., cortisone) in pH 7.4 buffer at 37°C for 1–2 hours.

- Quantify product (cortisol) via LC-MS or fluorescence. Include positive controls (e.g., carbenoxolone) and normalize activity to vehicle-treated samples .

Advanced Research Questions

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound derivatives?